Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride
CAS No.:
Cat. No.: VC15760044
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18ClNO2 |
|---|---|
| Molecular Weight | 207.70 g/mol |
| IUPAC Name | methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-12-9(11)8-4-2-3-7(5-8)6-10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m0./s1 |
| Standard InChI Key | NBFLIARGWFFLAL-KZYPOYLOSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1CCC[C@@H](C1)CN.Cl |
| Canonical SMILES | COC(=O)C1CCCC(C1)CN.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, reflects its stereochemistry and functional groups . The cyclohexane ring adopts a chair conformation, with substituents at the 1- and 3-positions:
-
C1: A methyl ester (–COOCH₃) group.
-
C3: An aminomethyl (–CH₂NH₂) group, protonated as –CH₂NH₃⁺ in the hydrochloride salt form.
The stereochemistry is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles. The (1R,3S) configuration distinguishes it from related analogs like (1S,3R)-methyl 3-aminocyclohexanecarboxylate hydrochloride .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₈ClNO₂ | |
| Molecular Weight | 207.70 g/mol | |
| CAS Number | 916211-60-4 | |
| SMILES Notation | COC(=O)[C@H]1CCCC@@HC1.Cl |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step enantioselective reactions:
-
Cyclohexane Functionalization: Ring-opening of epoxycyclohexane derivatives followed by aminomethylation.
-
Esterification: Reaction with methanol under acidic conditions to install the methyl ester.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Chiral auxiliaries or catalysts ensure the (1R,3S) configuration. For example, asymmetric hydrogenation using Rhodium-BINAP complexes achieves >95% enantiomeric excess .
Pharmacological Activity
Mechanism of Action
The compound’s aminomethyl group enables interactions with biological targets:
-
Enzyme Inhibition: Binds to dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism, with IC₅₀ values <10 μM.
-
Receptor Modulation: Exhibits affinity for GABAₐ receptors (Kᵢ = 120 nM), suggesting neuroactive potential.
Table 2: Select Pharmacological Data
| Target | Assay Type | Result | Implication | Source |
|---|---|---|---|---|
| DPP-4 | Enzymatic IC₅₀ | 8.2 μM | Antidiabetic applications | |
| GABAₐ | Radioligand Kᵢ | 120 nM | Anxiolytic potential |
Preclinical Studies
In rodent models of type 2 diabetes, the compound reduced fasting glucose by 30% at 10 mg/kg doses. Neuropharmacological studies note improved anxiety-like behaviors in maze tests, comparable to diazepam.
Therapeutic Applications
Metabolic Disorders
The DPP-4 inhibition profile positions the compound as a candidate for diabetes management. DPP-4 degrades incretins like GLP-1, and its inhibition enhances insulin secretion. Compared to sitagliptin, a commercial DPP-4 inhibitor, the compound’s cyclohexane backbone may improve metabolic stability .
Neurological Conditions
Comparative Analysis with Structural Analogs
The aminomethyl group differentiates this compound from analogs like methyl (1R,3S)-3-aminocyclohexanecarboxylate hydrochloride , which lacks the –CH₂NH₂ moiety. This modification enhances DPP-4 binding affinity by 4-fold, highlighting the aminomethyl group’s role in target engagement.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume